molecular formula C18H17BrFNO4S B7830303 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid

2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B7830303
M. Wt: 442.3 g/mol
InChI Key: KCRARGMEDRLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CL-418030 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the use of bromine and fluorine-containing reagents, followed by specific reaction conditions to achieve the desired product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CL-418030 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CL-418030 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CL-418030 involves its inhibition of the interaction between the mixed lineage leukemia protein and menin. This interaction is crucial for the regulation of gene expression and cellular processes. By inhibiting this interaction, CL-418030 can modulate various pathways and molecular targets involved in disease progression .

Comparison with Similar Compounds

CL-418030 is unique in its specific inhibition of the mixed lineage leukemia protein and menin interaction. Similar compounds include other inhibitors of protein-protein interactions, such as:

These compounds highlight the uniqueness of CL-418030 in terms of its specific molecular targets and pathways.

Properties

IUPAC Name

2-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-13(19)16(15)25-8-10-2-4-12(20)5-3-10/h2-7,14,17,21H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRARGMEDRLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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